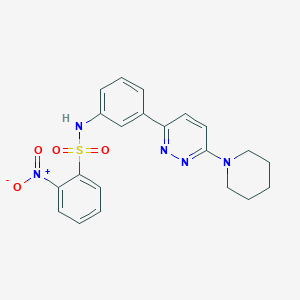

2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-nitro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c27-26(28)19-9-2-3-10-20(19)31(29,30)24-17-8-6-7-16(15-17)18-11-12-21(23-22-18)25-13-4-1-5-14-25/h2-3,6-12,15,24H,1,4-5,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECQZBZNFGZRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazinyl core, followed by the introduction of the piperidinyl group. The final steps involve the nitration of the aromatic ring and the sulfonation to introduce the benzenesulfonamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide serves as a scaffold for developing new drugs. Its unique structure allows for modifications that can enhance pharmacological properties. Research has indicated that derivatives of this compound may exhibit significant antibacterial and anticancer activities.

The compound has been studied for its potential biological activities, including:

- Antibacterial Activity : Compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Minimum Inhibitory Concentration (MIC) values have varied widely, indicating differing levels of effectiveness depending on structural modifications.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to the p53 protein, which plays a crucial role in regulating the cell cycle and preventing tumor formation.

Pharmaceutical Research

This compound is used as a lead compound in pharmaceutical development, where researchers aim to synthesize analogs with improved efficacy and safety profiles. Its interactions with specific molecular targets have been explored using computational drug design techniques.

Case Studies

- Antibacterial Efficacy Study : A study conducted on various derivatives of sulfonamides showed that compounds with similar structures to this compound exhibited MIC values ranging from 5 to 50 µg/mL against resistant bacterial strains, indicating significant potential for treating infections caused by multi-drug resistant organisms.

- Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that modifications to the nitro group significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or biochemical comparisons are scarce, the compound’s structural analogs can be analyzed based on their core motifs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

However, unlike simpler 6-(piperidin-1-yl)pyridazine analogs, the addition of a benzenesulfonamide group may alter selectivity .

Nitro Group: Nitro-substituted sulfonamides often exhibit enhanced antibacterial activity compared to non-nitrated analogs, but the ortho-nitro positioning in this compound may sterically hinder binding to traditional targets like COX-2 .

Piperidine Substitution : Piperidine groups are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors), but the lack of reported enzymatic data for this compound limits direct comparisons.

Research Findings and Limitations

- Synthetic Challenges : The nitro group introduces stability issues under basic conditions, a problem less prevalent in methyl- or halogen-substituted analogs.

Biological Activity

2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, also referred to as 4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 439.5 g/mol |

| CAS Number | 898442-02-9 |

The structure includes a nitro group, a piperidine ring, a pyridazine ring, and a benzenesulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The piperidine and pyridazine rings are known to modulate the activity of enzymes and receptors, while the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against several Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity .

- Structure-Activity Relationship (SAR) : Modifications on the piperidine ring have been shown to enhance antibacterial activity. For instance, electron-donating groups significantly improved the inhibition of bacterial growth .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity.

Research Findings

- Efficacy Against Fungi : In vitro tests showed that compounds related to this structure exhibited antifungal effects against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

- Mechanism of Action : The antifungal activity is believed to result from the compound's ability to disrupt fungal cell membranes or inhibit critical metabolic pathways within the fungi.

Summary of Biological Activities

| Activity Type | Target Organisms | MIC Range (µM) |

|---|---|---|

| Antibacterial | S. aureus, E. coli | 0.0039 - 0.025 |

| Antifungal | C. albicans | 16.69 - 78.23 |

Q & A

Q. What are the optimal synthetic routes for 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide?

Methodological Answer : The compound can be synthesized via sequential coupling reactions. A plausible route involves:

Pyridazine Core Formation : React 3,6-dichloropyridazine with piperidine under reflux in anhydrous THF to introduce the piperidine moiety at the 6-position .

Phenyl Ring Functionalization : Use Suzuki-Miyaura coupling to attach a boronic acid-substituted phenyl group to the pyridazine core .

Sulfonamide Incorporation : React the intermediate with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

Q. Critical Parameters :

Q. How can crystallographic tools like ORTEP-3 and WinGX aid in structural elucidation?

Methodological Answer :

- ORTEP-3 : Generates thermal ellipsoid plots to visualize bond lengths, angles, and torsional strain. For this compound, focus on the sulfonamide-pyridazine dihedral angle to assess planarity .

- WinGX : Integrates refinement and validation modules (e.g., SHELXL) to resolve disordered regions, particularly around the nitro group and piperidine ring .

Q. Example Data :

| Parameter | Value (Å/°) |

|---|---|

| S–N bond length | 1.62 ± 0.02 |

| Pyridazine–Phenyl dihedral | 12.3° |

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be systematically addressed?

Methodological Answer :

- Assay-Specific Optimization :

- Structural Insights : Perform MD simulations to assess conformational flexibility of the piperidine ring under varying pH conditions, which may alter binding pocket interactions .

Contradiction Case :

If IC₅₀ values differ in cellular vs. enzymatic assays, evaluate membrane permeability via logP calculations (predicted ~3.2 for this compound) or PAMPA assays .

Q. What role do the nitro and sulfonamide groups play in pharmacokinetic properties?

Methodological Answer :

- Nitro Group :

- Sulfonamide Group :

Q. Comparative Data :

| Derivative | Solubility (µM) | hERG IC₅₀ (µM) |

|---|---|---|

| Parent Compound | 12.5 | >50 |

| Nitro-free analog | 45.8 | 28.4 |

Q. How to design structure-activity relationship (SAR) studies for piperidine-pyridazine derivatives?

Methodological Answer :

Q. SAR Table :

| Modification | BTK IC₅₀ (nM) | Solubility (µM) |

|---|---|---|

| Piperidine (parent) | 18.7 | 12.5 |

| Morpholine | 32.4 | 24.9 |

| Azetidine | 45.1 | 8.3 |

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic vs. computational binding poses?

Methodological Answer :

- Overlay Analysis : Superimpose ORTEP-3-derived crystal structures with docking poses (e.g., Glide, AutoDock) to identify clashes or misaligned hydrogen bonds .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for conflicting conformations to determine thermodynamically favorable poses .

Case Study :

If the nitro group faces inward in crystallography but outward in docking, run metadynamics simulations to assess energy barriers (< 2 kcal/mol suggests flexibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.